molecular formula C13H14FNO2 B1468631 (E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one CAS No. 1562838-37-2

(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B1468631
CAS RN: 1562838-37-2
M. Wt: 235.25 g/mol
InChI Key: ZEHUXIGIGCTKRZ-AATRIKPKSA-N
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Description

(E)-3-(2-Fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one, also known as 2-FHP, is a synthetic compound that has been used in scientific research and experiments. 2-FHP is a fluorinated analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to have a variety of physiological and biochemical effects.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • The molecular structure and crystal packing of chalcone derivatives, including compounds similar to "(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one," have been extensively analyzed. For instance, studies have shown how crystal packing is stabilized by intermolecular hydrogen bonding, which links molecules into chains along specific directions, demonstrating the compound's solid-state characteristics and potential for further molecular engineering (Butcher et al., 2007).

Photophysical Properties

  • Research on the photophysical properties of chalcone derivatives has revealed significant insights into their absorption and fluorescence characteristics. These properties are influenced by solvent polarity, indicating potential applications in sensors and organic electronics. The solvatochromic effects observed in these compounds highlight their utility in studying intramolecular charge transfer interactions (Kumari et al., 2017).

Electronic and Optical Applications

  • The synthesis and analysis of organometallic compounds related to "this compound" have demonstrated their potential applications in dye-sensitized solar cells (DSSCs). By modifying the molecular structure, such as introducing methoxy groups, researchers have improved the intramolecular charge transfer and electronic communication, leading to enhanced performance in DSSCs (Anizaim et al., 2020).

Antimicrobial Activities

  • Studies on the antibacterial activities of new fluorinated chalcones, including structures similar to the compound , have shown promising results against a range of pathogenic bacteria strains. These findings suggest potential applications in developing new antibacterial agents (Amole et al., 2019).

Synthesis and Characterization

  • The synthesis and characterization of novel derivatives provide foundational knowledge for exploring the compound's utilities in various scientific fields. Detailed analyses, including NMR characteristics and conformational analysis, contribute to a deeper understanding of the compound's properties and potential applications in medicinal chemistry and materials science (Jin-hong, 2011).

properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(3-hydroxypyrrolidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-12-4-2-1-3-10(12)5-6-13(17)15-8-7-11(16)9-15/h1-6,11,16H,7-9H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHUXIGIGCTKRZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C=CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C(=O)/C=C/C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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